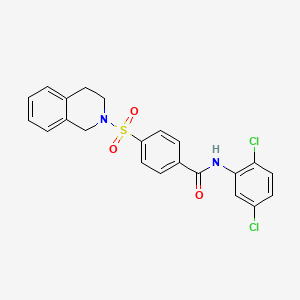

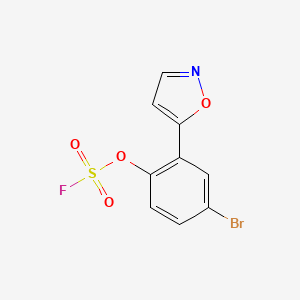

![molecular formula C23H25N5O3 B2435429 N-异丁基-2-甲基-4-(4-甲基苯基甲基)-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1105231-55-7](/img/structure/B2435429.png)

N-异丁基-2-甲基-4-(4-甲基苯基甲基)-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

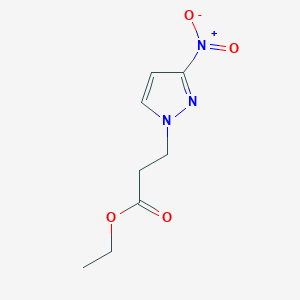

The compound “N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized and evaluated for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . For instance, the synthesis of a related compound, N-[4-(4-actophenylamino)-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]benzamide, involved a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are diverse. For instance, the hydrogenation with NaBH4 excluded the possibility of formation of side product, 3-methyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine .科学研究应用

抗菌活性

三唑并喹唑啉衍生物已被合成并评估了其对革兰氏阳性菌和革兰氏阴性菌以及真菌菌株等多种病原体的抗菌活性。该类化合物表现出中等至良好的活性,显示出作为抗菌剂的潜力。例如,特定的衍生物对金黄色葡萄球菌表现出有效的抗菌作用,并对致病性酵母菌白色念珠菌具有活性,突出了三唑并喹唑啉衍生物在开发新型抗菌剂中的潜力 (Pokhodylo 等人,2021)。

镇痛活性

对三唑并喹唑啉衍生物的镇痛特性的研究表明,一些新合成的化合物表现出显着的止痛作用。合成方法包括创建带有喹唑啉部分的新型吡唑和三唑,然后测试其镇痛活性。本研究为开发新的镇痛药物奠定了基础,这些药物有可能为现有的疼痛管理选择提供替代方案 (Saad 等人,2011)。

正性肌力作用

在另一项研究中,合成了 1-取代-N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-甲酰胺并评估了其正性肌力作用。本研究旨在发现能对心肌收缩力产生积极影响的化合物。在合成的衍生物中,一些显示出良好的活性,表明它们在通过改善心输出量来治疗心脏病中的潜在效用 (Liu 等人,2009)。

抗氧化和抗菌特性

此外,合成了基于苯并噻唑的三唑并喹唑啉衍生物并评估了它们的抗氧化和抗菌特性。该研究涉及将这些化合物与酶对接以预测它们的生物活性,然后进行体外测试。结果表明,一些化合物表现出显着的抗氧化和抗菌活性,表明它们在开发治疗感染和氧化应激相关疾病中的潜在应用 (Gadhave 等人,2020)。

作用机制

Target of Action

F3382-7170, also known as N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a novel inhibitor that primarily targets the phosphoinositide 3-kinase (PI3K) and mammalian target of Rapamycin (mTOR) pathways . These pathways play crucial roles in cell growth, proliferation, and survival. The compound also inhibits activin receptor-like kinase 1 (ALK1), an important enzyme involved in angiogenesis .

Mode of Action

F3382-7170 interacts with its targets by binding to the active sites of the PI3K and mTOR enzymes, thereby inhibiting their activities . This results in the suppression of the downstream signaling pathways, leading to reduced cell growth and proliferation. The inhibition of ALK1 further disrupts angiogenesis, the process by which new blood vessels form from pre-existing vessels .

Biochemical Pathways

The PI3K/mTOR pathway is a key regulator of cell survival and proliferation. When F3382-7170 inhibits this pathway, it leads to a decrease in the phosphorylation of key downstream effectors such as AKT and S6 . This ultimately results in the inhibition of cell growth and proliferation. The inhibition of ALK1 disrupts the angiogenesis process, further hindering tumor growth .

Pharmacokinetics

The compound is known to exhibit significant in vivo efficacy following oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of the PI3K/mTOR pathway and ALK1 by F3382-7170 leads to significant tumor growth inhibition. In in vivo studies using xenograft models, F3382-7170 demonstrated significant tumor growth inhibition at doses of 5 mg/kg and 20 mg/kg . The compound also showed potent cytotoxicity activity against various cancer cell lines .

未来方向

The future directions for research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further exploration of their antimicrobial and antiviral potential . Additionally, more in-depth studies on their synthesis, structure-activity relationship, and mechanism of action could lead to the development of new biologically active entities for the treatment of various diseases .

属性

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-14(2)12-24-20(29)17-9-10-18-19(11-17)28-22(25-26(4)23(28)31)27(21(18)30)13-16-7-5-15(3)6-8-16/h5-11,14H,12-13H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIVXWKBYPXOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

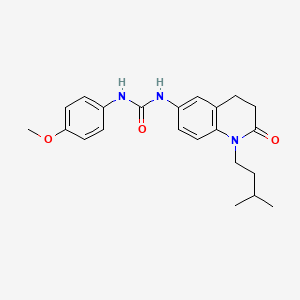

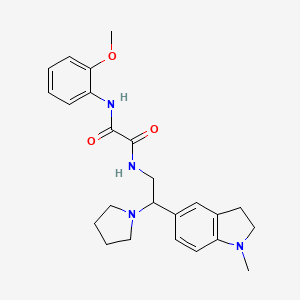

![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

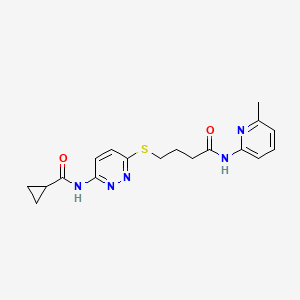

![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)

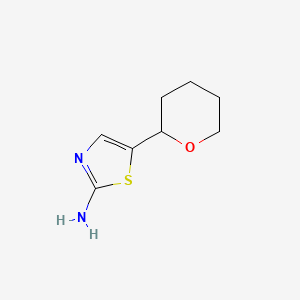

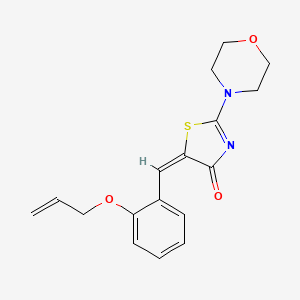

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2435366.png)

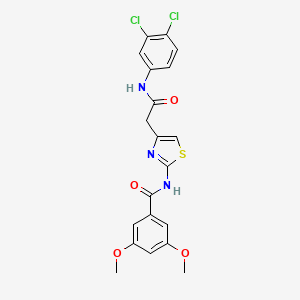

![N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2435367.png)

![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)